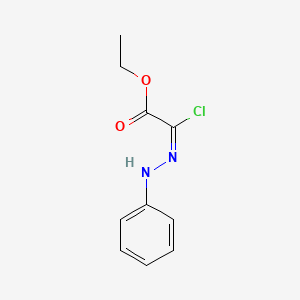

ethyl (2E)-chloro(phenylhydrazono)acetate

Description

Chemical Classifications and Structural Significance of Ethyl (2E)-Chloro(phenylhydrazono)acetate

This compound, with the chemical formula C₁₀H₁₁ClN₂O₂, is systematically named ethyl 2-chloro-2-(phenylhydrazinylidene)acetate. nih.gov Its structure incorporates several key functional groups that dictate its chemical behavior: an ethyl ester group, a chloro substituent at the alpha-carbon, and a phenylhydrazone moiety.

The presence of the chloro group makes the alpha-carbon electrophilic and susceptible to nucleophilic attack. The phenylhydrazone group, with its conjugated system of double bonds and lone pair-bearing nitrogen atoms, plays a crucial role in the molecule's reactivity and stereochemistry. This combination of functional groups allows for a variety of chemical transformations, rendering it a significant precursor for the synthesis of complex heterocyclic systems such as pyrazoles, thiazoles, and triazoles. ekb.egnih.gov

Below is a table summarizing the key identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | ethyl 2-chloro-2-(phenylhydrazinylidene)acetate nih.gov |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ chemicalbook.com |

| Molecular Weight | 226.66 g/mol nih.govchemicalbook.com |

| CAS Number | 28663-68-5 nih.govchemicalbook.com |

| Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC=C1)Cl nih.gov |

Stereochemical Isomerism within Hydrazone Systems: Focus on the (2E) Configuration

Hydrazones, including this compound, can exhibit geometric isomerism (E/Z isomerism) around the carbon-nitrogen double bond (C=N). rsc.orgmdpi.com The "(2E)" designation in the name of the subject compound specifies the stereochemistry at this double bond. In the E configuration, the higher priority substituents on the carbon and nitrogen atoms are on opposite sides of the double bond. For this compound, this typically refers to the relative orientation of the chloro and the phenylamino (B1219803) groups.

The stability and interconversion of E and Z isomers in hydrazone systems are influenced by steric and electronic factors. mdpi.com While many hydrazonyl halides preferentially adopt the more stable Z configuration, the E isomer can be synthesized and isolated. mdpi.com The specific stereoisomer can have a profound impact on the reactivity and the stereochemical outcome of subsequent reactions. For instance, the geometry of the starting hydrazone can dictate the stereochemistry of the resulting heterocyclic products in cycloaddition reactions. The interconversion between E and Z isomers can sometimes be catalyzed by substances like phenyl-hydrazine through an addition-elimination mechanism. rsc.org

Overview of Research Trajectories in Hydrazonyl Halide Chemistry

The field of hydrazonyl halide chemistry has been an active area of research for several decades, driven by the synthetic utility of these compounds. ekb.egnih.gov Initial studies focused on their synthesis and fundamental reactivity, particularly their role as precursors to nitrile imines for 1,3-dipolar cycloaddition reactions. ekb.eg This has led to the development of efficient methods for the synthesis of a vast array of five-membered heterocycles. ekb.eg

More recent research has expanded to explore new synthetic applications of hydrazonyl halides. This includes their use in multicomponent reactions, the synthesis of spiroheterocycles, and the construction of more complex fused heterocyclic systems. nih.gov There is also growing interest in the synthesis of bis-hydrazonoyl halides, which serve as precursors for the synthesis of bis-heterocyclic compounds, many of which exhibit interesting biological activities. nih.gov The versatility of hydrazonoyl halides continues to make them a valuable tool for synthetic chemists in the development of novel compounds with potential applications in medicinal chemistry and materials science. ekb.egnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-(phenylhydrazinylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJYKSOIZQABU-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28663-68-5 | |

| Record name | 28663-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2e Chloro Phenylhydrazono Acetate

Established Diazotization-Coupling Reaction Protocols

The most prominent and historically established method for synthesizing ethyl chloro(phenylhydrazono)acetate and its derivatives is the Japp-Klingemann reaction. wikipedia.orgorganicreactions.org This reaction provides a reliable pathway to hydrazones by coupling an aryl diazonium salt with a compound containing an active methylene (B1212753) group, such as a β-keto-ester. wikipedia.orgsynarchive.com

Precursor Selection: Aromatic Amines and Alpha-Chloro Carbonyl Precursors

The structural framework of ethyl (2E)-chloro(phenylhydrazono)acetate is assembled from two key precursor molecules.

Aromatic Amines : The phenylhydrazono portion of the molecule originates from an aromatic amine. Aniline (B41778) is the fundamental precursor for the unsubstituted compound. youtube.com In related syntheses, substituted anilines, such as p-toluidine (B81030) or p-methoxyaniline, are used to produce the corresponding substituted phenylhydrazones. prepchem.comgoogle.com This primary aromatic amine is converted into a highly reactive benzenediazonium (B1195382) salt intermediate. masterorganicchemistry.com

Alpha-Chloro Carbonyl Precursors : The second critical component is an active methylene compound that provides the chloro(ethoxycarbonyl)methane backbone. The most commonly cited precursor for this role is ethyl 2-chloroacetoacetate (also known as ethyl 2-chloro-3-oxobutanoate). google.comgoogle.com During the Japp-Klingemann reaction, this β-keto-ester couples with the diazonium salt, which is followed by the cleavage of the acetyl group to yield the final hydrazone product. wikipedia.orgorganicreactions.org

Table 1: Key Precursors for Synthesis

| Final Compound Moiety | Precursor Type | Example Compound |

|---|---|---|

| Phenylhydrazono | Aromatic Amine | Aniline |

| Chloro(ethoxycarbonyl)hydrazono | α-Chloro β-Keto-Ester | Ethyl 2-chloroacetoacetate |

Optimization of Reaction Conditions: Temperature, pH, and Solvent Effects

The successful synthesis of ethyl chloro(phenylhydrazono)acetate via the diazotization-coupling protocol is highly dependent on the careful control of several reaction parameters.

Temperature : Low temperatures are critical, particularly during the initial diazotization step. The reaction of the aromatic amine with sodium nitrite (B80452) and a strong acid is typically conducted between 0°C and 10°C. prepchem.comgoogle.com This is necessary to ensure the stability of the resulting diazonium salt, which can be explosive if warmed. youtube.com The subsequent coupling reaction with the α-chloro carbonyl precursor is also maintained at low temperatures, often below 10°C, to control the reaction rate and minimize side-product formation. google.com

pH : The reaction involves a significant pH shift. The initial diazotization is performed in a strongly acidic medium, using concentrated hydrochloric acid, to generate the nitrous acid in situ and form the electrophilic diazonium ion. google.commasterorganicchemistry.com For the coupling stage, the pH is adjusted to be weakly acidic to neutral. This is commonly achieved by adding a buffer, such as sodium acetate (B1210297). prepchem.comgoogle.com The sodium acetate acts as a base, facilitating the deprotonation of the active methylene group in ethyl 2-chloroacetoacetate to form the required nucleophilic enolate. youtube.com

Solvent : The choice of solvent system impacts reaction efficiency and product isolation. Simple syntheses may be carried out in 50% ethanol (B145695). prepchem.com For larger-scale or industrial preparations, a biphasic system consisting of an organic solvent (like ethyl acetate or dichloromethane) and water is often employed. google.com This approach, particularly when paired with a catalyst, can simplify the work-up process as the product remains in the organic phase. google.com

Table 2: Summary of Optimized Reaction Conditions

| Parameter | Stage | Condition | Rationale | Source |

|---|---|---|---|---|

| Temperature | Diazotization | 0-10°C | Stabilizes diazonium salt | google.com |

| Coupling | <10°C | Controls reaction rate, minimizes byproducts | google.com | |

| pH | Diazotization | Strongly Acidic (HCl) | Generates electrophilic diazonium ion | prepchem.comgoogle.com |

| Coupling | Buffered (Sodium Acetate) | Promotes enolate formation for nucleophilic attack | prepchem.comgoogle.com | |

| Solvent | Laboratory Scale | 50% Ethanol | Homogeneous reaction medium | prepchem.com |

| Industrial Scale | Ethyl Acetate / Water | Biphasic system, aids separation | google.com |

Mechanistic Elucidation of the Hydrazone Formation

The formation of ethyl chloro(phenylhydrazono)acetate proceeds via the Japp-Klingemann reaction mechanism, which can be broken down into two distinct stages. wikipedia.org

Diazotization : In the first stage, the chosen aromatic amine (e.g., aniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). youtube.com The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and the elimination of a water molecule, the stable benzenediazonium ion (Ph-N₂⁺) is formed. youtube.com This ion is a potent electrophile.

Coupling and Cleavage : The second stage is the core Japp-Klingemann coupling. The active methylene compound, ethyl 2-chloroacetoacetate, is deprotonated by a weak base (e.g., the acetate ion from sodium acetate) to form a nucleophilic enolate intermediate. youtube.com This enolate then attacks the terminal nitrogen of the electrophilic diazonium ion, creating an azo intermediate. wikipedia.org This intermediate is generally unstable under the reaction conditions and undergoes rapid hydrolytic cleavage of the acetyl group (–COCH₃). organicreactions.org Following a rearrangement, the final, more stable hydrazone product, ethyl chloro(phenylhydrazono)acetate, is formed. wikipedia.orgorganicreactions.org

Advanced Synthetic Approaches and Process Enhancement

While the Japp-Klingemann reaction is the standard, modern approaches focus on improving its efficiency, safety, and selectivity through catalytic methods and a deeper understanding of the product's stereochemistry.

Application of Catalytic Strategies in Hydrazone Synthesis

To enhance reaction rates and facilitate operations in two-phase solvent systems, phase-transfer catalysis (PTC) has been successfully applied. iajpr.com In syntheses utilizing a biphasic medium such as dichloromethane/water or ethyl acetate/water, a phase-transfer catalyst is introduced. google.com

Quaternary ammonium (B1175870) salts, like triethylbenzyl ammonium chloride , are documented for this purpose. google.com The catalyst works by forming an ion pair with the water-soluble diazonium cation. This lipophilic ion pair is then transported from the aqueous phase into the organic phase. iajpr.comdistantreader.org In the organic phase, it can efficiently react with the ethyl 2-chloroacetoacetate. This technique offers several advantages, including the use of milder reaction conditions, shorter reaction times, and simplified product isolation, making the process more aligned with the principles of green chemistry. google.comiajpr.com

Strategies for Stereoselective Access to the (2E) Isomer

A critical aspect of the chemistry of ethyl chloro(phenylhydrazono)acetate is the stereoisomerism around the carbon-nitrogen double bond (C=N), which can exist in either an (E) or (Z) configuration. nih.gov

The E/Z notation describes the geometry of the hydrazone. While the title compound is the (2E)-isomer, many synthetic procedures reported in the literature specifically yield the (Z)-isomer. google.com The formation of a particular isomer, or a mixture of both, is influenced by several factors. The relative stability of the isomers is key; the (Z)-isomer can sometimes be stabilized by intramolecular hydrogen bonding, whereas the (E)-isomer is often the more thermodynamically stable form in the absence of such interactions due to reduced steric hindrance. researchgate.net

Controlling the stereochemical outcome can be challenging. The final isomer ratio can be affected by:

Solvent Polarity : Less polar solvents may favor the formation of one isomer over another. researchgate.net

pH : Changes in pH can influence the isomerization process. nih.gov

Photoisomerization : Hydrazones can undergo reversible E/Z isomerization when exposed to light of a specific wavelength. researchgate.netrsc.org

While specific protocols designed exclusively for the stereoselective synthesis of the (2E) isomer are not extensively detailed in the primary literature, its commercial availability suggests that its formation and isolation are well-established. nih.govsigmaaldrich.com This may be achieved through careful control of thermodynamic conditions during the reaction and crystallization, or through post-synthesis separation of the isomeric mixture by techniques such as column chromatography.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2e Chloro Phenylhydrazono Acetate

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of ethyl (2E)-chloro(phenylhydrazono)acetate is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key vibrational frequencies for phenylhydrazone derivatives have been reported in the literature. nih.gov For instance, the N-H stretching vibration typically appears in the region of 3180-3500 cm⁻¹. nih.gov The C=N stretching of the hydrazone group is expected in the 1590-1690 cm⁻¹ range. nih.gov Furthermore, the presence of the ester group would be confirmed by a strong C=O stretching absorption. For similar ester compounds, this peak is observed around 1739-1749 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the ethyl group are anticipated in the 2850-3100 cm⁻¹ region. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3180 - 3500 |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 |

| C=O Stretch (Ester) | ~1740 |

| C=N Stretch (Hydrazone) | 1590 - 1690 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shifts

The ¹H NMR spectrum of this compound would provide distinct signals for the protons of the ethyl group and the phenyl ring. The ethyl group is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl ester. Based on data for similar structures like ethyl chloroacetate, the methyl protons are predicted to resonate around δ 1.3 ppm, while the methylene protons would appear further downfield, around δ 4.2 ppm, due to the deshielding effect of the adjacent oxygen atom. chemicalbook.com

The protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the hydrazono substituent. The N-H proton of the phenylhydrazone moiety is also expected to give a signal in the spectrum, the chemical shift of which can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.3 | Triplet |

| Ethyl -CH₂- | ~4.2 | Quartet |

| Aromatic -H | 7.0 - 8.0 | Multiplet |

| N-H | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm. The carbon atom of the C=N double bond would also resonate at a lower field. The carbons of the phenyl ring would produce several signals in the aromatic region, generally between δ 110 and 150 ppm. The methylene and methyl carbons of the ethyl group are expected at higher fields, with the -CH₂- carbon around δ 60 ppm and the -CH₃- carbon around δ 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 160 - 175 |

| Hydrazone C=N | ~140 - 150 |

| Aromatic C | 110 - 150 |

| Ethyl -CH₂- | ~60 |

| Ethyl -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁ClN₂O₂), the molecular weight is 226.66 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 226 and an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of the presence of a chlorine atom.

The fragmentation of esters often involves the loss of the alkoxy group (-OR). bris.ac.uk Therefore, a significant fragment ion might be observed corresponding to the loss of the ethoxy radical (-OCH₂CH₃), resulting in a peak at m/z 181. Another common fragmentation pathway for esters is the loss of the acyl group. Other potential fragmentations could involve cleavage at the N-N bond or loss of HCl.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

The crystal structure of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate has been determined and reveals a monoclinic crystal system with the space group P2/c. nih.gov

Table 4: Crystal Data and Structure Refinement for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁ClN₂O₂ |

| Formula Weight | 226.66 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.5091 (7) |

| b (Å) | 11.1813 (8) |

| c (Å) | 10.1190 (7) |

| β (°) | 118.148 (1) |

| Volume (ų) | 1048.41 (13) |

| Z | 4 |

Analysis of Molecular Geometry and Planarity

The X-ray crystallographic analysis shows that the central Caryl–NH–N=C unit of the molecule is nearly planar, with a torsion angle of 0.8(1)°. nih.gov The phenyl group is almost coplanar with this unit, exhibiting a dihedral angle of just 2.8(2)°. nih.gov However, the carboxyl fragment (–CO₂) is slightly twisted with respect to the Caryl–NH–N=C plane, with a dihedral angle of 10.3(2)°. nih.gov

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, forming a helical chain that propagates along the b-axis of the unit cell. nih.gov This Z-configuration of the carbon-nitrogen double bond facilitates this hydrogen bonding interaction. nih.gov

Determination of Torsion and Dihedral Angles within the Hydrazone Moiety

Detailed analysis of the crystal structure has provided precise measurements of the torsion and dihedral angles within the molecule. nih.govnih.govresearchgate.net The torsion angle of the Caryl—N(H)—N=C(Cl) unit is a mere 0.8 (1)°. nih.govnih.govresearchgate.net This indicates a very high degree of planarity within this part of the molecule. Furthermore, the phenyl substituent is nearly coplanar with this central unit, exhibiting a dihedral angle of only 2.8 (2)°. nih.govnih.govresearchgate.net However, there is a slight twist between this planar hydrazone unit and the carboxyl –CO2 fragment, with a dihedral angle of 10.3 (2)°. nih.govnih.govresearchgate.net

Table 1: Selected Torsion and Dihedral Angles for this compound

| Description | Angle (°) |

|---|---|

| Torsion angle of the Caryl—N(H)—N=C(Cl) unit | 0.8 (1) |

| Dihedral angle between the Caryl—N(H)—N=C(Cl) unit and the phenyl substituent | 2.8 (2) |

| Dihedral angle between the Caryl—N(H)—N=C(Cl) unit and the carboxyl –CO2 fragment | 10.3 (2) |

Data sourced from crystallographic studies. nih.govnih.govresearchgate.net

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

The arrangement of this compound molecules in the solid state is significantly influenced by intermolecular hydrogen bonding. nih.govnih.govresearchgate.net The amino group (N-H) of the hydrazone moiety acts as a hydrogen-bond donor. nih.govnih.govresearchgate.net This donor site interacts with the carbonyl oxygen atom of an adjacent molecule, which serves as the hydrogen-bond acceptor. nih.govnih.govresearchgate.net

This specific hydrogen bonding pattern gives rise to a well-defined supramolecular assembly. The molecules link together to form a helical chain that propagates along the b-axis of the monoclinic unit cell. nih.govnih.govresearchgate.net This ordered packing arrangement is a direct consequence of the interplay between the molecular geometry and the directional nature of the hydrogen bonds.

Table 2: Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N-H···O=C | N/A | N/A | N/A | N/A |

Specific distances and angles for the hydrogen bond were not provided in the search results.

Chemical Reactivity and Transformation Pathways of Ethyl 2e Chloro Phenylhydrazono Acetate

Nucleophilic Substitution Reactions at the Chloro Moiety

The presence of a chlorine atom attached to the carbon of the C=N bond makes this position electrophilic and susceptible to attack by various nucleophiles. This substitution is a cornerstone of the compound's synthetic utility, allowing for the introduction of diverse functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-based nucleophiles, such as primary and secondary amines and hydrazines, readily react with ethyl (2E)-chloro(phenylhydrazono)acetate to displace the chloride ion. These reactions are fundamental for building nitrogen-containing heterocyclic systems. For example, the reaction with hydrazine (B178648) derivatives is a common method for synthesizing pyrazole (B372694) rings. Similarly, reactions with other amino compounds can lead to the formation of various triazole structures. The general reactivity involves the nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine, followed by the elimination of hydrogen chloride, often facilitated by a base.

The reaction with hydrazine hydrate, for instance, can lead to cyclization, forming pyrazole derivatives. This transformation is crucial in the synthesis of more complex fused heterocyclic systems. While primary amines can form substituted amino derivatives, the use of hydrazine and its derivatives is particularly significant for constructing five-membered rings.

Substitution with Sulfur and Oxygen Nucleophiles

The chloro group can also be displaced by sulfur and oxygen nucleophiles. Reactions with thiols (mercaptans) or thiourea (B124793) introduce sulfur-containing moieties, which can be intermediates for the synthesis of thiazoles and other sulfur-containing heterocycles. googleapis.comgoogle.com For instance, the reaction of haloacetals with thiourea is a known method for producing aminothiazoles. google.com

Oxygen nucleophiles, such as alkoxides or phenoxides, can react to form the corresponding ethers, although this pathway is less commonly exploited compared to reactions with nitrogen and sulfur nucleophiles. The hydrolysis of the chloro group is also possible under certain conditions. Furthermore, the ester group itself can undergo hydrolysis to yield the corresponding carboxylic acid, 2-chloro-2-(phenylhydrazono)acetic acid.

Table 1: Examples of Nucleophilic Substitution Products This table is illustrative of the types of products formed from the reaction of hydrazonyl halides with various nucleophiles.

| Nucleophile | Reagent Example | Product Type | Potential Heterocyclic Product |

|---|---|---|---|

| Nitrogen | Hydrazine Hydrate | Hydrazinyl derivative | Pyrazole |

| Nitrogen | Ammonia / Amines | Amino derivative | Triazole |

| Sulfur | Thiourea | Isothiouronium salt | Thiazole (B1198619) |

| Sulfur | Sodium Thiophenoxide | Thioether derivative | - |

| Oxygen | Sodium Ethoxide | Ether derivative | - |

| Oxygen | Water (Hydrolysis) | Carboxylic Acid | - |

Cycloaddition and Heteroannulation Reactions for Ring System Formation

This compound is a prominent building block in cycloaddition and heteroannulation reactions, which are processes that form new rings. These reactions are particularly useful for constructing complex polycyclic and spirocyclic molecules. The compound can act as a 1,3-dipole precursor, a key component in 1,3-dipolar cycloadditions. wikipedia.org

Synthesis of Spiroheterocyclic Compounds

The synthesis of spiroheterocyclic compounds—molecules where two rings are connected through a single shared atom—is a notable application of this compound. nih.govresearchgate.net These structures are of significant interest in medicinal chemistry. The reaction pathway often involves an initial reaction at one of the functional groups, followed by an intramolecular cyclization that forms the spiro center. For example, multicomponent reactions involving this hydrazonyl halide can lead to the formation of complex spiro systems like spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, although the specific pathways can be intricate. nih.gov

Formation of Fused Polycyclic Heterocyclic Architectures

Heteroannulation reactions using this compound are widely employed to create fused heterocyclic systems, where two or more rings share two atoms. These reactions are critical for generating scaffolds found in many biologically active molecules.

Prominent examples include the synthesis of:

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through multi-step reactions, often starting with the formation of a pyrazole or pyrimidine (B1678525) ring from this compound, followed by the annulation of the second ring. researchgate.netias.ac.ineurjchem.com The specific reaction conditions and co-reactants dictate the final substitution pattern on the fused system. nih.govnih.gov

Pyrazolo[5,1-c] researchgate.netias.ac.ineurjchem.comtriazines: These three-ring systems can be prepared by reacting the diazonium salt of an amino-pyrazole (which can be derived from the title compound) with active methylene (B1212753) compounds like malononitrile, followed by an intramolecular cyclization. pau.edu.tr

Pyrazolo[4,3-e] researchgate.netias.ac.ineurjchem.comtriazines: These isomers are also accessible and have been investigated as potential therapeutic agents. The synthesis can involve the initial formation of a triazine ring followed by pyrazole annulation. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Synthesized This table provides examples of fused ring systems that can be synthesized using this compound or its close derivatives as starting materials.

| Reactant/Intermediate | Reaction Type | Fused Ring System |

|---|---|---|

| 5-Aminopyrazole derivatives | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidine |

| Pyrazolylazo malononitriles | Intramolecular Cyclization | Pyrazolo[5,1-c] researchgate.netias.ac.ineurjchem.comtriazine |

| 5-Acetyl-3-methylsulfanyl-1,2,4-triazine + Hydrazine | Condensation/Ring Closure | Pyrazolo[4,3-e] researchgate.netias.ac.ineurjchem.comtriazine |

Derivatization and Functionalization Strategies

Beyond direct substitution and cyclization, this compound can be modified through various derivatization and functionalization strategies to create a library of compounds for further use.

These strategies include:

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as amides, by reacting with amines, or into different esters.

Reactions involving the Phenylhydrazone Moiety: The phenylhydrazone group itself can be a site for reaction. The N-H group can be alkylated or acylated. The phenyl ring can also be pre-functionalized by starting the synthesis of the parent compound with a substituted aniline (B41778) instead of aniline itself. This allows for the introduction of a wide variety of substituents (e.g., chloro, methoxy, hydroxy) on the phenyl ring, thereby tuning the electronic and steric properties of the molecule. lookchem.com

Reduction and Oxidation: The phenylhydrazono group can be reduced to yield hydrazine derivatives or oxidized to form azo compounds, providing further avenues for chemical diversification.

These derivatization strategies are crucial in fields like medicinal chemistry, where small structural modifications can lead to significant changes in biological activity. For instance, related phenylhydrazone derivatives have been synthesized and evaluated for various pharmacological effects, including antiplatelet activity.

Synthetic Routes to Substituted Pyrazole Derivatives

One of the most prominent applications of this compound is in the synthesis of substituted pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a wide array of biological activities. The general synthetic strategy involves the reaction of this compound with compounds containing an active methylene group, leading to a cyclocondensation reaction.

The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the active methylene compound, generating a potent nucleophile. This nucleophile then attacks the electrophilic carbon atom of the hydrazonyl chloride, displacing the chloride ion. Subsequent intramolecular cyclization and elimination of an ethanol (B145695) molecule lead to the formation of the aromatic pyrazole ring.

Key research findings have demonstrated the utility of this pathway:

The cyclocondensation reaction with β-ketoesters, such as ethyl acetoacetate, yields 1,3,5-trisubstituted pyrazoles. vulcanchem.com

Variations in the active methylene component allow for the introduction of diverse substituents onto the pyrazole core, enabling the creation of a library of derivatives for further study. researchgate.netnih.gov

Multicomponent reactions involving hydrazine derivatives, ethyl acetoacetate, and other reagents under various catalytic conditions (e.g., microwave irradiation, base catalysis) represent an efficient approach to pyrazole synthesis, highlighting the foundational role of the core reactants. nih.gov

Table 1: Synthesis of Pyrazole Derivatives from this compound and Analogous Reactions

| Reactant A | Reactant B (Active Methylene Compound) | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Base (e.g., Sodium ethoxide) | 1,5-Disubstituted-1H-pyrazole-3-carboxylate | vulcanchem.com |

| This compound | Malononitrile | Base (e.g., Piperidine) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative | nih.govekb.eg |

| Phenylhydrazine | Ethyl acetoacetate | N/A (precursor reaction) | 3-Methyl-1-phenyl-5-pyrazolone | researchgate.netrasayanjournal.co.in |

| Phenylhydrazine | Diacetylene ketones | Ethanol | Regioisomeric pyrazoles | nih.gov |

Preparation of Thiazole and Thiadiazole Analogues

The electrophilic nature of the carbon-chlorine bond in this compound makes it a suitable substrate for reactions with sulfur-containing nucleophiles, leading to the formation of thiazole and thiadiazole heterocycles. These five-membered rings containing sulfur and nitrogen are important pharmacophores in drug discovery.

The synthesis of thiazole derivatives can be achieved by reacting this compound with thiourea or thioamides. The reaction proceeds via an initial nucleophilic attack by the sulfur atom on the electrophilic carbon, followed by an intramolecular cyclization involving one of the nitrogen atoms of the thiourea moiety and the ester carbonyl group, ultimately forming the thiazole ring. googleapis.comnih.gov

Similarly, 1,3,4-thiadiazole (B1197879) analogues are prepared through cyclization reactions with thiosemicarbazide (B42300) or its derivatives. ajprd.com The thiosemicarbazide acts as a binucleophile, reacting with the hydrazonyl chloride to form an intermediate that cyclizes to the thiadiazole ring. Oxidative cyclization is a common method for forming 2-amino-5-substituted 1,3,4-thiadiazoles from thiosemicarbazones. ajprd.com The versatility of this approach allows for the synthesis of a wide range of substituted thiadiazoles by varying the starting materials. nih.govijraset.comresearchgate.net

Table 2: Synthesis of Thiazole and Thiadiazole Derivatives

| Reactant A | Sulfur Nucleophile | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| This compound | Thiourea | 2-Amino-thiazole derivative | Formation of thiazole ring via cyclocondensation. | googleapis.comjournalagent.com |

| This compound | Thiosemicarbazide | 2-Amino-1,3,4-thiadiazole derivative | Oxidative cyclization leads to the thiadiazole core. | ajprd.com |

| Hydrazone Precursors | Thiosemicarbazide / FeCl3 | 1,3,4-Thiadiazole analogues | A common route for synthesizing various thiadiazole scaffolds. | ajprd.com |

| N-Phenylhydrazinecarbothioamide | Aldehydes | Thiadiazole derivatives | Synthesis of (E)-2-benzylidene-N-phenylhydrazinecarbothioamide as an intermediate. | nih.gov |

Formation of Other Complex Hydrazone Adducts and Related Heterocycles

The reactivity of this compound extends beyond the synthesis of pyrazoles and thiazoles. As a member of the hydrazonyl halide class, it is a valuable precursor for a variety of other complex heterocyclic structures, including spiroheterocycles. nih.govresearchgate.net

The hydrazone moiety itself can act as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. For instance, hydrazone-based ligands can form complexes with zinc(II) and other transition metals, which have applications in areas such as catalysis and medicinal chemistry. nih.gov

Furthermore, the strategic manipulation of reaction conditions and the choice of reaction partners can lead to the formation of fused heterocyclic systems. For example, starting from related phenylazo pyrazole structures, which can be derived from hydrazone precursors, it is possible to synthesize pyrazolotriazines, pyrazolotriazoles, and pyrazolotetrazoles through reactions with reagents like phenacyl bromide, sodium nitrite (B80452), and carbon disulfide. bibliomed.org These transformations underscore the synthetic plasticity of the hydrazone framework in constructing diverse and complex molecular architectures. ajprd.comresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. The interplay of its functional groups dictates its behavior as both an electrophile and a nucleophile, and its stereochemistry plays a significant role in reaction selectivity.

Elucidation of Electrophilic and Nucleophilic Reaction Mechanisms

The primary mechanistic pathway in many reactions of this compound involves its role as an electrophile. The carbon atom attached to the chlorine is electron-deficient due to the electron-withdrawing effects of the adjacent chlorine atom and the imino group. This makes it a prime target for nucleophilic attack. youtube.com

In the synthesis of heterocyclic compounds like pyrazoles and thiazoles, the reaction is initiated by a nucleophilic substitution at this electrophilic carbon. ijraset.com For example:

A nucleophile (e.g., a carbanion from an active methylene compound or the sulfur atom of thiourea) attacks the carbon bearing the chlorine atom.

The chloride ion is displaced as a leaving group.

This initial substitution is followed by an intramolecular cyclization, where another nucleophilic center within the newly attached molecule attacks an electrophilic site on the original hydrazone backbone (often the ester carbonyl carbon).

A final elimination step (e.g., loss of water or ethanol) leads to the formation of a stable aromatic heterocyclic ring.

The electron-deficient nature of related heterocyclic rings, such as halo-substituted thiadiazoles, renders them highly reactive towards nucleophiles, a principle that applies directly to the reactivity of this compound. ijraset.com

Impact of Stereochemistry on Reaction Selectivity and Pathway

The stereochemistry of this compound, specifically the configuration around the carbon-nitrogen double bond, is a critical factor influencing its reactivity. The compound is designated as (2E), indicating a trans arrangement of the chloro and phenylamino (B1219803) groups relative to the C=N bond.

This spatial arrangement has several implications:

Steric Hindrance: The (E)-configuration may influence the trajectory of an incoming nucleophile, potentially favoring certain reaction pathways over others due to steric hindrance. The accessibility of the electrophilic carbon and the ester carbonyl group can be affected by the orientation of the bulky phenyl group.

Conformational Stability: The planarity of the Caryl–NH–N=C unit is a key structural feature. nih.govresearchgate.net The (E)-isomer will have a specific, relatively stable conformation that dictates the pre-organization of the molecule for subsequent cyclization steps.

Intramolecular Interactions: While crystal structures have shown that the (Z)-isomer can participate in specific intramolecular hydrogen bonding that leads to a helical chain in the solid state, the (E)-isomer will have different non-covalent interactions that can influence its reactivity profile in solution. nih.govresearchgate.netkau.edu.sa

The stereochemistry of the starting material can therefore determine the regioselectivity and stereoselectivity of the cyclization reactions, leading to the preferential formation of one isomer of the final heterocyclic product over another. researchgate.netnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Thiazole |

| Thiadiazole |

| Phenylhydrazine |

| Ethyl acetoacetate |

| Malononitrile |

| 3-Methyl-1-phenyl-5-pyrazolone |

| Diacetylene ketones |

| Thiourea |

| Thioamides |

| Thiosemicarbazide |

| Spiroheterocycles |

| Zinc(II) |

| Pyrazolotriazines |

| Pyrazolotriazoles |

| Pyrazolotetrazoles |

| Phenacyl bromide |

| Sodium nitrite |

| Carbon disulfide |

| Chloroacetal |

| Ethyl 2-chloro-3-oxobutanoate |

| Benzenediazonium (B1195382) chloride |

| Ethyl isothiocyanate |

| Phenyl isothiocyanate |

| Anthranilic acid |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one |

| Ethyl chloroacetate |

| Diethyl acetylenedicarboxylate |

| 4-Substituted thiosemicarbazide |

| Doxorubicin |

| Biacetyl bis(4,4-dimethyl-3-thiosemicarbazone) |

| Hydroxylamine hydrochloride |

| Chloroacetyl chloride |

| Thioglycollic acid |

| 2-Aminothiazole |

| Vinyl acetate (B1210297) |

| N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea |

| Ethyl oxalyl chloride |

Advanced Applications in Complex Organic Molecule Synthesis

Strategic Utility as a Versatile Synthetic Building Block

Ethyl (2E)-chloro(phenylhydrazono)acetate serves as a highly effective building block for the synthesis of a wide array of heterocyclic compounds. Belonging to the class of hydrazonyl halides, it is frequently employed in heteroannulation reactions to create complex cyclic and spirocyclic structures. nih.govresearchgate.net The reactivity of the compound is centered around the carbon atom bonded to both a chlorine atom and the hydrazono group, making it an excellent electrophile.

This strategic utility allows it to participate in various organic reactions, including coupling and redox reactions, to form more intricate molecules. For instance, it is a key reagent in the synthesis of substituted thiazole (B1198619) derivatives. In one documented reaction, it was treated with a triazole-containing thiourea (B124793) derivative in the presence of triethylamine to yield a complex thiazolone structure, demonstrating its role in building multi-ring systems. mdpi.com

The compound's versatility is further highlighted by its application in synthesizing a range of nitrogen-containing heterocycles. Its reaction with various nucleophiles leads to the formation of pyrazoles, triazoles, and other related compounds, which are significant scaffolds in medicinal chemistry and materials science. nih.govnih.gov The general reactivity pattern involves the displacement of the chloride ion by a nucleophile, followed by cyclization.

Table 1: Examples of Heterocycles Synthesized from this compound and its Analogs

| Heterocycle Class | Reactant/Conditions | Application Area | Reference |

|---|---|---|---|

| Thiazol-4(5H)-ones | Thiourea derivatives, triethylamine | Medicinal Chemistry | mdpi.com |

| Spiroheterocycles | Heterocyclic thiones | Organic Synthesis | nih.gov |

| Pyrazoles | Active methylene (B1212753) compounds | Medicinal Chemistry | nih.gov |

Design and Construction of Novel Chemical Scaffolds

The process of heteroannulation using this compound is a powerful strategy for scaffold construction. nih.govresearchgate.net By reacting with molecules containing multiple nucleophilic sites, it can direct the formation of fused heterocyclic systems. The Z-configuration of the carbon-nitrogen double bond allows for specific spatial arrangements of substituents, which can be crucial for achieving desired biological activity or material properties. nih.gov This stereochemical control is essential in modern drug design and materials science.

The unique combination of a reactive chloro group and a phenylhydrazone moiety within the same molecule provides a distinctive reactivity profile that can be exploited for creating new scaffolds. smolecule.com This dual functionality allows for sequential or one-pot reactions to build molecular complexity efficiently.

Table 2: Structural Features and Synthetic Applications

| Structural Feature | Description | Implication for Scaffold Design | Reference |

|---|---|---|---|

| Hydrazonyl Halide | Contains a reactive C-Cl bond adjacent to a C=N bond. | Acts as a key electrophilic synthon for cyclization reactions. | nih.govresearchgate.net |

| Planar Caryl–NH–N=C Unit | The central unit of the molecule is largely flat. | Provides a rigid and predictable building block for larger structures. | nih.gov |

Application in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org

While direct, named MCRs involving this compound are not extensively documented, its functional groups make it an ideal candidate for such transformations. The hydrazone, ester, and halide moieties offer multiple points of reactivity that can be exploited in MCRs. For example, the synthesis of highly substituted pyranopyrazoles often involves the one-pot reaction of a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile. growingscience.com this compound can be envisioned as a precursor to the hydrazine or as a direct participant where the halide is displaced during the reaction cascade.

The in-situ generation of reactive intermediates is a hallmark of MCRs. Hydrazonyl halides like this compound can generate nitrilimines in the presence of a base. These 1,3-dipoles are highly reactive and can undergo cycloaddition reactions with various dipolarophiles as part of an MCR sequence to build five-membered heterocyclic rings like pyrazoles. nih.govwikipedia.org This approach allows for the creation of complex molecular libraries from simple starting materials, which is invaluable in drug discovery and chemical biology. beilstein-journals.orgnih.gov

Role in the Synthesis of Precursors for Functional Materials

This compound and its substituted analogs are pivotal intermediates in the synthesis of precursors for various functional materials, including pharmaceuticals and dyes. smolecule.com A prominent example is the synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key intermediate for the anticoagulant drug Apixaban. researchgate.net

The chemical transformation to produce this Apixaban precursor often utilizes the Japp-Klingemann reaction. researchgate.netresearchgate.net This reaction involves the coupling of a diazonium salt (derived from an aniline (B41778), such as p-anisidine) with a β-ketoester, like ethyl 2-chloro-3-oxobutanoate. nih.gov The reaction proceeds via azo-coupling, followed by the cleavage of the acetyl group to yield the desired hydrazone product. This transformation is a critical step that establishes the core structure of the Apixaban side chain.

Beyond pharmaceuticals, substituted derivatives of this compound are used in the synthesis of dyes and herbicides. smolecule.com The phenylhydrazone chromophore is a common feature in many azo dyes. By modifying the substituents on the phenyl ring, the color and properties of the resulting dyes can be finely tuned. The chemical transformations typically involve coupling the hydrazonyl halide with electron-rich aromatic compounds to form extended conjugated systems responsible for color.

Table 3: Chemical Transformations for Functional Material Precursors

| Target Material | Precursor | Key Transformation | Reagents | Reference |

|---|---|---|---|---|

| Apixaban (Anticoagulant) | (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Japp-Klingemann Reaction | p-Anisidine diazonium salt, ethyl 2-chloro-3-oxobutanoate | nih.govresearchgate.net |

| Azo Dyes | Various dye precursors | Azo Coupling | Substituted anilines, coupling agents | smolecule.com |

Computational and Theoretical Studies on Ethyl 2e Chloro Phenylhydrazono Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules like ethyl (2E)-chloro(phenylhydrazono)acetate. doi.orgnih.gov These methods model the electron distribution and orbital energies, which are key to predicting molecular behavior.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. doi.org For hydrazones, these calculations reveal how substituents on the phenyl ring and the ester group influence the electron density and the energies of these frontier orbitals, thereby modulating the molecule's reactivity.

Electron Density and Charge Distribution: Methods such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. doi.org This reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. In this compound, the nitrogen atoms of the hydrazone moiety and the oxygen atoms of the ester group are expected to be key nucleophilic centers, a feature that is central to its role in synthesis.

A summary of typical data obtained from these calculations is shown below:

Table 1: Representative Data from Quantum Chemical Calculations| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Dipole Moment | Measures overall polarity, influencing solubility and intermolecular forces. |

| Atomic Charges (NPA) | Identifies specific nucleophilic and electrophilic centers for reactions. |

Conformational Analysis and Energy Profiles of Isomeric Forms

The "E" in the compound's name refers to the entgegen (opposite) configuration at the C=N double bond, one of two possible geometric isomers (E and Z). Beyond this, rotation around single bonds gives rise to various conformers. Computational methods are used to map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations.

While detailed computational studies specifically on the (2E) isomer are not widely published, extensive crystallographic and theoretical work has been performed on the corresponding (2Z)-isomer, providing a valuable framework for understanding the structural dynamics. nih.govresearchgate.net X-ray diffraction studies of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate reveal a nearly planar molecular structure. nih.govresearchgate.net This planarity is a result of the extensive conjugation across the phenyl ring and the hydrazone-ester system, which stabilizes the molecule.

Key structural parameters from the (Z)-isomer study, which inform our understanding of the general structural features of this class of compounds, are presented below. nih.govresearchgate.net

Table 2: Selected Torsion and Dihedral Angles for Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate

| Atoms Involved (Torsion/Dihedral Angle) | Angle (°) | Significance |

|---|---|---|

| C(aryl)-N-N=C | 0.8(1) | Indicates the core hydrazone unit is almost perfectly planar. |

| Phenyl Ring vs. N-N=C Plane | 2.8(2) | Shows the phenyl group is nearly coplanar with the hydrazone unit, maximizing π-system conjugation. |

| N=C(Cl) vs. Carboxyl (-CO₂) fragment | 10.3(2) | A slight twist exists between the hydrazone and the ester group. |

Data from Asiri, et al., derived from X-ray crystallography of the (Z)-isomer. nih.govresearchgate.net

For the (2E)-isomer, computational energy profiling would similarly predict a preference for planar conformations to maximize electronic delocalization. The primary structural difference would be the spatial orientation of the chloro and phenylhydrazono groups relative to the ester moiety. The relative energies of the E and Z isomers, as well as the rotational barriers between different conformers, can be precisely calculated to predict which forms are most stable and most likely to be observed. nih.gov

Reaction Mechanism Prediction and Transition State Characterization

Hydrazonyl halides like this compound are valuable precursors for synthesizing five-membered heterocyclic compounds such as pyrazoles and thiadiazoles. researchgate.net Computational chemistry is instrumental in elucidating the mechanisms of these reactions. nih.govmdpi.com

By modeling the interaction of the hydrazonyl halide with a reaction partner (e.g., a dipolarophile in a cycloaddition reaction), chemists can map out the entire reaction pathway. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States: Identifying the highest-energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower barrier indicates a faster reaction.

These calculations allow researchers to predict the feasibility of a proposed reaction, understand its regioselectivity (which constitutional isomer is formed) and stereoselectivity, and explain experimental outcomes. For instance, in cycloaddition reactions, FMO theory can be used to predict whether the reaction is favored based on the interaction between the HOMO of one reactant and the LUMO of the other.

Prediction and Validation of Spectroscopic Properties

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Agreement between the predicted and experimental spectra helps to confirm the proposed structure, including its isomeric and conformational form. researchgate.net

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule. Each frequency corresponds to a specific molecular motion, such as the C=O stretch of the ester, the C=N stretch of the hydrazone, or the N-H bend. Comparing the calculated IR spectrum with an experimental one is a common method for validating the computed structure and identifying characteristic functional groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. doi.org These calculations yield the wavelength of maximum absorption (λmax) and the intensity of the transition, which are directly comparable to experimental UV-Vis spectra. This provides insight into the conjugated π-system of the molecule.

When theoretical predictions align well with experimental data (e.g., from FTIR or NMR), it provides strong evidence that the computational model is an accurate representation of the molecule's true structure and electronic properties. researchgate.netpharmaffiliates.com This synergy between theory and experiment is crucial for the unambiguous characterization of complex organic molecules.

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of hydrazonoyl halides, including ethyl (2E)-chloro(phenylhydrazono)acetate, often involves reagents and conditions that are misaligned with modern principles of green chemistry, such as the use of phosphorus pentachloride or halogenation in solvents like glacial acetic acid. bohrium.com Future research is increasingly focused on developing more environmentally benign synthetic protocols.

Key areas of development include:

Aqueous and Solvent-Free Conditions: Shifting from hazardous organic solvents to water or eliminating solvents entirely represents a significant green advancement. The Japp-Klingemann reaction, a cornerstone for producing hydrazonoyl halides, can be adapted to run under aqueous conditions. cardiff.ac.uk Similarly, some syntheses of hydrazonoyl halides have shown success under solvent-free conditions, offering good yields and reducing waste. bohrium.com

Reusable and Novel Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a core tenet of green chemistry. Research into magnetic nanoparticle-supported catalysts for pyrazole (B372694) synthesis exemplifies this approach, offering high efficiency and simple separation. cardiff.ac.ukrsc.org

Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product enhances atom economy and minimizes purification steps. The development of MCRs in aqueous media for the synthesis of complex heterocycles from hydrazonoyl chlorides is a promising green route. rsc.org

Minimization of Hazardous Byproducts: Future synthetic designs will aim to eliminate toxic byproducts. A notable example is the catalyst-free reaction of hydrazonoyl chlorides with potassium cyanate (B1221674) in ethanol (B145695), which produces the desired heterocyclic product with potassium chloride as the sole, easily removable byproduct. researchgate.net

| Parameter | Traditional Synthesis | Future Green Approaches |

|---|---|---|

| Solvents | Chlorinated solvents, Glacial Acetic Acid bohrium.com | Water, Ethanol, Solvent-free bohrium.comcardiff.ac.ukresearchgate.net |

| Catalysts | Stoichiometric reagents (e.g., PCl5) bohrium.com | Reusable magnetic nanoparticles, Catalyst-free systems cardiff.ac.ukrsc.orgresearchgate.net |

| Byproducts | POCl3, Acidic waste | Benign salts (e.g., KCl), Water researchgate.net |

| Methodology | Multi-step synthesis with isolation | One-pot multicomponent reactions rsc.org |

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond its conventional role in [3+2] cycloadditions to form pyrazoles, future research will delve into activating this compound through unconventional means to unlock novel transformations.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to occur under exceptionally mild conditions. researchgate.net This strategy can be applied to generate reactive intermediates from hydrazonoyl chlorides for use in C-C and C-N bond-forming reactions, including the synthesis of fully substituted pyrazoles and fused heterocycles. researchgate.net This approach avoids harsh reagents and high temperatures, aligning with green chemistry principles.

Electrochemistry: Electrosynthesis offers a reagent-free method for oxidation or reduction, providing precise control over reaction conditions. researchgate.net The electrochemical generation of hydrazonoyl halides in situ or the electrochemical activation of hydrazones to form reactive intermediates for subsequent cyclization presents a novel and sustainable pathway for synthesizing heterocycles like 1,2,4-triazol-3-ones. researchgate.netresearchgate.net This avoids the handling of potentially unstable precursors.

Advanced Cycloaddition and Cascade Reactions: While the generation of nitrile imines for [3+2] cycloadditions is a hallmark of hydrazonoyl chloride reactivity, there is potential for exploring more complex cycloaddition modes, such as [3+3] cycloadditions. cnr.it Furthermore, transition-metal catalysis, for instance with nickel, can promote novel cascade annulation reactions, enabling the construction of intricate heterocyclic frameworks from simple, readily available starting materials like hydrazonoyl chlorides and sodium cyanate. bohrium.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes into continuous flow and automated systems is a major direction for chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The synthesis and use of this compound are particularly well-suited for this technology.

The synthesis of this compound often begins with the creation of a diazonium salt, an intermediate that can be unstable and hazardous to accumulate in large quantities in batch reactors. Continuous flow chemistry mitigates this risk by generating and consuming the diazonium salt in situ, maintaining only a very small amount within the reactor at any given time. This approach has been successfully used for the synthesis of azo compounds and is directly applicable here. researchgate.netresearchgate.net

Key advantages for future application include:

Enhanced Safety: In-situ generation and consumption of unstable intermediates like diazonium salts.

Precise Process Control: Automated systems allow for exact control over parameters such as temperature, pressure, and residence time, leading to higher yields and purity. cardiff.ac.uk

Scalability: Reactions developed in lab-scale flow reactors can be scaled up for industrial production more efficiently than batch processes.

Automated Library Synthesis: Flow chemistry platforms can be integrated with automated systems to rapidly synthesize libraries of pyrazole derivatives for high-throughput screening in drug discovery programs. rsc.org

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize and automate the synthesis of derivatives from this compound, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides the tools for real-time, in-line monitoring of chemical reactions. rsc.orgrsc.org

Future research will increasingly employ these techniques:

FTIR and Raman Spectroscopy: In-line Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the concentration of reactants, intermediates, and products in real-time. rsc.orgrsc.org These methods have been successfully used to track the progress of pyrazole synthesis in both batch and flow setups, enabling rapid optimization and control. rsc.org

NMR Spectroscopy: Flow NMR spectroscopy allows for the detailed structural characterization of species within a reacting stream. rsc.org It can be used to identify transient intermediates and byproducts, providing invaluable mechanistic insight into complex cyclization and cascade reactions. researchgate.net

UV/Vis Spectroscopy: This technique is well-suited for monitoring reactions involving chromophoric species, such as diazonium salts and highly conjugated heterocyclic products. rsc.org

| Technique | Information Gained | Application Area |

|---|---|---|

| In-line FTIR | Real-time concentration profiles of reactants/products rsc.org | Kinetic analysis, endpoint determination, automated control |

| Raman | Monitoring of solid-state parameters, crystallization rsc.org | Crystallization process control, polymorph screening |

| Flow NMR | Structural elucidation of intermediates rsc.org | Mechanistic studies, byproduct identification |

| UV/Vis | Concentration of colored species rsc.org | Monitoring diazonium salt formation and consumption |

Computational Design of Tailored Derivatives with Predictable Reactivity

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. For derivatives of this compound, computational chemistry offers powerful predictive tools.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can design new pyrazole derivatives with enhanced potency as potential therapeutic agents and predict their activity before synthesis. bohrium.comresearchgate.netbohrium.com

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure and reactivity of molecules. ekb.eg It can be used to:

Predict the geometry and stability of reactants, transition states, and products. researchgate.net

Calculate quantum chemical descriptors like HOMO-LUMO energy gaps to understand charge transfer and reactivity in cycloaddition reactions. ekb.egarabjchem.org

Elucidate complex reaction mechanisms, such as the stereoselectivity of chlorination reactions or the role of catalysts in cycloadditions. cnr.itsoton.ac.uk

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For pyrazole derivatives synthesized from this compound, docking studies can guide the design of compounds that fit optimally into the active site of a target, a crucial step in modern drug discovery. bohrium.comresearchgate.net

By leveraging these computational tools, future research can move beyond trial-and-error synthesis towards the rational design of novel derivatives with fine-tuned properties for applications in medicine, materials science, and agrochemicals.

Q & A

Q. Comparison of Methods :

| Precursor | Solvent | Base | Temp (K) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Ethanol | NaOAc | 273 | 80 | |

| 3-Chloropentane-2,4-dione | Ethanol | NaOAc | 273 | 75 |

How does the Z-configuration of this compound influence its reactivity in heteroannulation reactions?

Answer :

The Z-configuration (confirmed via X-ray crystallography) positions the hydrazone nitrogen and chloro group cis to each other, enabling:

- Heteroannulation : Facilitates cyclization with alkynes or enamines to form pyrazole or spiroheterocyclic derivatives .

- Hydrogen Bonding : The amino hydrogen bonds with the ester carbonyl oxygen, stabilizing intermediates during reactions .

- Mechanistic Insight : The planar Caryl–NH–N=C unit allows π-conjugation, enhancing electrophilicity at the chloro-bearing carbon .

What advanced spectroscopic and crystallographic techniques are used to characterize this compound?

Q. Answer :

- X-ray Crystallography : Resolves Z-configuration and hydrogen-bonded helical chains (e.g., torsion angle = 0.8° for Caryl–NH–N=C unit) .

- NMR Spectroscopy :

- ¹H NMR : Hydrazone NH proton appears at δ 10.5–11.5 ppm (broad singlet).

- ¹³C NMR : Ester carbonyl at ~165 ppm; C=N at ~150 ppm .

- FT-IR : Stretching vibrations for C=O (~1720 cm⁻¹), C=N (~1600 cm⁻¹), and N–H (~3300 cm⁻¹) .

How is this compound utilized in synthesizing α,β-unsaturated carbonyl derivatives for heterocyclic chemistry?

Answer :

The hydrazono group acts as a directing moiety:

- Pyrazole Synthesis : React with hydrazine hydrate to form pyrazole cores via cyclocondensation .

- Spiroheterocycles : React with cyclic ketones (e.g., cyclohexanone) under acidic conditions to form spiro compounds .

- Mechanistic Pathway :

- Nucleophilic attack at the chloro-carbon.

- Elimination of HCl, forming α,β-unsaturated intermediates.

- Cyclization with bifunctional nucleophiles (e.g., amines) .

What safety protocols are critical when handling this compound in the lab?

Q. Answer :

How do substituents on the phenylhydrazone moiety affect the compound’s reactivity?

Q. Answer :

Q. Substituent Effects Table :

| Substituent | Reactivity (Relative Rate) | Solubility (Ethanol) |

|---|---|---|

| 4-OCH₃ | Moderate | High |

| 4-NO₂ | High | Low |

| H (Parent) | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.